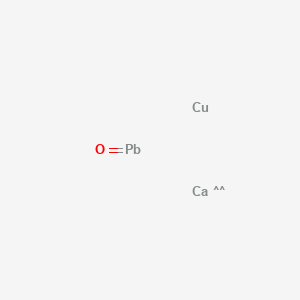
CID 71341263
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71341263” is a chemical entity with unique properties and potential applications in various fields. It is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 71341263” involves specific synthetic routes that ensure high purity and yield. The process typically includes the use of solvents such as dichloromethane and methanol, along with reagents like hydroxypropyl methylcellulose and pluronic F-127 . The reaction conditions are carefully controlled to achieve the desired crystal forms with good physiochemical stability and particle size uniformity .
Industrial Production Methods: Industrial production of compound “this compound” focuses on optimizing the synthesis process to ensure scalability and cost-effectiveness. The methods involve advanced crystallization techniques and purification processes to remove impurities and achieve high purity samples .
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71341263” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: The reactions typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxides, reduction may yield reduced forms of the compound, and substitution may result in substituted derivatives .
Scientific Research Applications
Compound “CID 71341263” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of advanced materials and chemical products .
Mechanism of Action
Compound “CID 71341263” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications .
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound "CID 5479530"
This detailed article provides an overview of compound “CID 71341263,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
135247-10-8 |
|---|---|
Molecular Formula |
CaCuOPb |
Molecular Weight |
327 g/mol |
InChI |
InChI=1S/Ca.Cu.O.Pb |
InChI Key |
FWGTVQLKSNWVOT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Ca].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
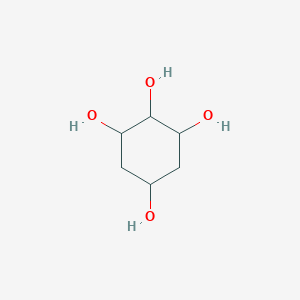
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
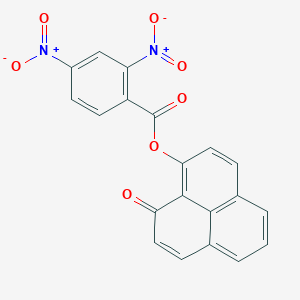
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
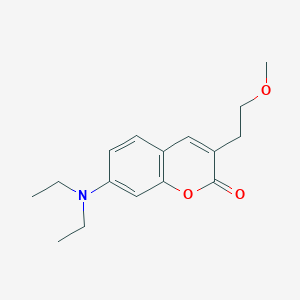
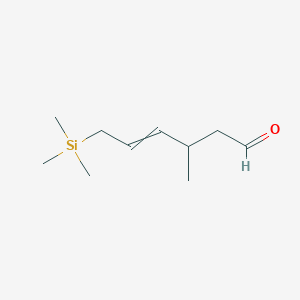
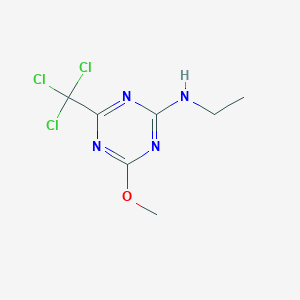
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
